Enzyme Substrate Specificity: UPRTase
In a systematic evaluation of 100 compounds against Toxoplasma gondii uracil phosphoribosyltransferase (UPRTase), 2,4-dithiouracil was one of only five compounds that bound to the enzyme better than the two known antitoxoplasmal substrates, 5-fluorouracil and emimycin. Moreover, 2,4-dithiouracil was demonstrated to function as an actual substrate for the enzyme, a property that distinguishes it from the majority of the 100 compounds screened [1].
| Evidence Dimension | Enzyme binding affinity (apparent Ki) and substrate functionality |
|---|---|
| Target Compound Data | 2,4-Dithiouracil: Bound better than 5-FU and emimycin; confirmed as enzyme substrate |
| Comparator Or Baseline | 5-Fluorouracil and emimycin (known antitoxoplasmal substrates); 95+ other compounds screened |
| Quantified Difference | Among 100 compounds tested, only 5 (including 2,4-dithiouracil) showed >10% inhibition at 2 mM and bound better than reference substrates; 2,4-dithiouracil additionally acted as substrate |
| Conditions | In vitro T. gondii UPRTase inhibition assay; compounds screened at 2 mM concentration; Ki determined for inhibitory compounds |
Why This Matters
This establishes 2,4-dithiouracil as a validated tool compound for probing pyrimidine salvage pathway enzymes in apicomplexan parasites, with documented substrate functionality not shared by structurally similar pyrimidines in the same screen.
- [1] Iltzsch MH, et al. Structure-activity relationship of ligands of uracil phosphoribosyltransferase from Toxoplasma gondii. Biochem Pharmacol. 1994;48(4):781-792. doi:10.1016/0006-2952(94)90057-4 View Source
